Solubility of N-(2-Bromopropionyl)-DL-norvaline in water vs organic solvents
Solubility of N-(2-Bromopropionyl)-DL-norvaline in water vs organic solvents
An In-depth Technical Guide to the Solubility of N-(2-Bromopropionyl)-DL-norvaline
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of N-(2-Bromopropionyl)-DL-norvaline, a key synthetic intermediate in pharmaceutical development. Lacking direct, publicly available solubility data, this document synthesizes information from the parent molecule, DL-norvaline, and the physicochemical impact of the N-acylation to build a predictive solubility profile. We project that N-(2-Bromopropionyl)-DL-norvaline exhibits significantly reduced aqueous solubility compared to its parent amino acid due to the introduction of a hydrophobic brominated acyl chain. Conversely, its solubility is expected to be enhanced in polar aprotic and moderately polar protic organic solvents. This guide furnishes researchers and drug development professionals with the theoretical underpinnings of this behavior, a robust, field-proven experimental protocol for its precise determination using the gold-standard equilibrium shake-flask method, and practical insights into the implications for process chemistry and formulation.
Introduction: The Critical Role of Solubility
N-(2-Bromopropionyl)-DL-norvaline is a derivatized amino acid, often synthesized as an intermediate for more complex active pharmaceutical ingredients (APIs). The synthesis of DL-norvaline itself can be achieved from n-valeric acid via processes that include α-bromination and subsequent amination.[1][2] Understanding the solubility of such an intermediate is paramount. Solubility is a critical physicochemical property that dictates every stage of the drug development lifecycle, from the ease of synthesis and purification in process chemistry to its ultimate bioavailability in a formulated product.[3] An imprecise understanding of a compound's solubility can lead to failed batches, poor yields, and inaccurate analytical results. This guide provides the foundational knowledge and practical methodologies required to accurately characterize the solubility of N-(2-Bromopropionyl)-DL-norvaline.
Molecular Profile and Predicted Solubility Behavior
To understand the solubility of N-(2-Bromopropionyl)-DL-norvaline, we must first dissect its molecular structure and compare it to its highly soluble parent, DL-norvaline.
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DL-Norvaline: As an α-amino acid, DL-norvaline exists as a zwitterion at neutral pH. Its structure features a polar amino group (-NH2) and a polar carboxylic acid group (-COOH), which readily form strong hydrogen bonds with water.[4] This explains its high aqueous solubility, reported to be 83.9 g/L.[5]
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N-(2-Bromopropionyl)-DL-norvaline: The introduction of the 2-bromopropionyl group via an amide linkage fundamentally alters the molecule's physicochemical properties:
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Increased Hydrophobicity: The propyl chain and the bromine atom significantly increase the non-polar surface area of the molecule, introducing a strong lipophilic character.
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Amide Linkage: The formation of the amide bond removes the basic primary amine, replacing it with a less basic amide nitrogen. While the amide group is polar and can act as a hydrogen bond donor and acceptor, its influence is likely outweighed by the hydrophobic additions.
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Loss of Zwitterionic State: The molecule is no longer a zwitterion. It possesses a single acidic proton on the carboxylic acid group.
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Consequence: This structural modification leads to a predictable shift in solubility. The strong hydrophilic character of DL-norvaline is compromised. Therefore, we predict a substantial decrease in aqueous solubility and a corresponding increase in solubility in organic solvents , particularly those with moderate polarity that can interact with the amide and carboxyl groups while solvating the hydrocarbon portions.
The following diagram illustrates the relationship between the molecule's structural features and its expected solubility profile.
Caption: Key molecular drivers influencing the solubility of the target compound.
Comparative Solubility Profile: Water vs. Organic Solvents
Based on the molecular analysis, a predicted solubility profile can be constructed. This serves as a working hypothesis for experimental verification.
Aqueous Solubility
The solubility in aqueous media is expected to be low. For ionizable compounds, pH is a critical factor.[6] At pH values significantly above the pKa of the carboxylic acid group, the molecule will deprotonate to form a carboxylate anion, which should exhibit higher aqueous solubility due to ion-dipole interactions with water. Conversely, at pH values below its pKa, it will remain in its neutral, less soluble form.
Organic Solvent Solubility
The compound's solubility in organic solvents will be governed by the "like dissolves like" principle.
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Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted. These solvents can effectively solvate the polar amide and carboxylic acid groups without competing for hydrogen bonds. DMSO, in particular, is known to dissolve a wide range of both polar and non-polar substances.[7]
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Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is expected. These alcohols can form hydrogen bonds with the solute, but their hydrocarbon portions also interact favorably with the molecule's non-polar regions.[4]
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Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Moderate solubility is likely.
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Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted, as these solvents cannot effectively solvate the polar functional groups of the molecule.[4]
Predicted Solubility Data Summary
The following table summarizes the predicted qualitative and quantitative solubility for N-(2-Bromopropionyl)-DL-norvaline. These values require experimental confirmation.
| Solvent Class | Solvent Example | Predicted Solubility Category | Predicted Range (mg/mL) | Rationale |
| Aqueous | Water (pH 7.0) | Sparingly Soluble to Insoluble | < 1 | Increased lipophilicity and loss of zwitterionic character dominate. |
| Buffered Saline (PBS) | Sparingly Soluble to Insoluble | < 1 | Similar to water; the presence of salts is unlikely to significantly enhance solubility.[7] | |
| Polar Protic | Methanol | Soluble | 10 - 50 | Good balance of polarity and non-polar character; can hydrogen bond. |
| Ethanol | Soluble | 10 - 30 | Slightly less polar than methanol, potentially leading to slightly lower solubility. | |
| Polar Aprotic | DMSO | Freely Soluble | > 100 | Excellent solvent for a wide range of compounds, effectively solvating both polar and non-polar regions.[7] |
| Acetonitrile | Soluble | 10 - 50 | Good polarity for interacting with functional groups. | |
| Non-Polar | Hexane | Insoluble | < 0.1 | Lacks the polarity to solvate the amide and carboxylic acid groups. |
Experimental Protocol: Thermodynamic Solubility Determination
To move from prediction to fact, rigorous experimental measurement is required. The equilibrium shake-flask method is the universally recognized gold-standard for determining thermodynamic solubility due to its reliability.[6][8]
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then carefully separated from the excess solid and the concentration of the dissolved compound is measured analytically.[9]
Mandatory Workflow Diagram
Caption: Gold-standard workflow for the Shake-Flask Solubility Method.
Detailed Step-by-Step Methodology
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Preparation:
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Add an excess amount of N-(2-Bromopropionyl)-DL-norvaline to a series of glass vials. "Excess" should be sufficient to ensure that solid material is still visible at the end of the experiment. A starting point is to add ~10 mg of solid to 1 mL of the test solvent.
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Causality: Adding a clear excess ensures that the resulting solution is truly saturated, which is the definition of thermodynamic solubility.[6]
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-
Equilibration:
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Seal the vials securely.
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Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).
-
Agitate for a sufficient duration to ensure equilibrium is reached. For most compounds, 24-48 hours is adequate, but for materials that are slow to dissolve or may undergo polymorphic conversion, up to 72 hours may be necessary.[9]
-
Causality: Kinetic energy from agitation overcomes activation energy barriers to dissolution, while a constant temperature ensures the equilibrium point is stable and well-defined.
-
-
Phase Separation:
-
After the equilibration period, visually confirm that excess solid remains in each vial. If not, the experiment is invalid for that vial, and it must be repeated with more compound.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Causality: Centrifugation provides a clean separation of the liquid and solid phases without disturbing the equilibrium, which could be altered by temperature changes during filtration of the entire suspension.[9]
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant from the top of the vial, taking care not to disturb the solid pellet.
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For rigorous analysis, filter the withdrawn sample through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particulates.
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Dilute the filtrate with an appropriate mobile phase and quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Causality: HPLC is the preferred analytical tool as it is highly specific and can simultaneously detect any degradation of the compound, ensuring the measured solubility is that of the intact molecule.[6]
-
-
Self-Validation and Trustworthiness:
-
Stability Check: The HPLC chromatogram should show a single, sharp peak corresponding to the parent compound. The appearance of other peaks would indicate degradation during the experiment, invalidating the result.
-
Filter Binding Study: To ensure the compound does not adsorb to the filter, a known concentration standard should be passed through the filter and the recovery should be calculated. Recovery should be >95%.[6]
-
Time to Equilibrium: For a new compound, it is advisable to sample at multiple time points (e.g., 24h, 48h, 72h). The point at which the measured concentration plateaus is the true equilibrium solubility.
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Conclusion and Practical Implications
The structural features of N-(2-Bromopropionyl)-DL-norvaline strongly suggest a solubility profile characterized by poor aqueous solubility and enhanced solubility in polar organic solvents like DMSO and alcohols. This predictive assessment provides a critical starting point for laboratory work.
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For Process Chemists: The high solubility in solvents like DMSO or acetonitrile suggests these are excellent candidates for reaction media. The low aqueous solubility implies that the product may be precipitated or crystallized from reaction mixtures by the addition of water as an anti-solvent.
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For Formulation Scientists: If this intermediate were to be developed as an API, its low aqueous solubility would flag it as a candidate for formulation enhancement strategies (e.g., salt formation, amorphous solid dispersions) to achieve adequate bioavailability.
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For Analytical Chemists: The solubility data is essential for developing analytical methods, preparing stock solutions for assays, and understanding potential challenges in quality control testing.[7]
The provided shake-flask protocol offers a robust and reliable framework for obtaining the precise, high-quality solubility data needed to guide these critical development decisions.
References
- Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- Baka, E., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
- Solubility of Things. (n.d.). Norvaline.
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.
- PubChem. (n.d.). N-(DL-2-Bromopropionyl)-DL-alanine. National Center for Biotechnology Information.
- Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Synthesis of DL-Norvaline from n-Valeric Acid.
- Sigma-Aldrich. (n.d.). DL-Norvaline for synthesis.
- Wikipedia. (n.d.). Norvaline.
- Google Patents. (n.d.). CN101508654B - Synthesis method of D, L-norvaline.
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